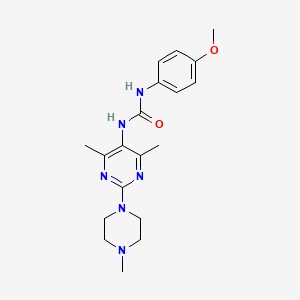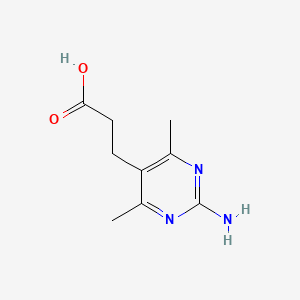
3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid has been reported through various methods. For instance, an unusual Michael addition followed by treatment with guanidine carbonate yields pyrimidine derivatives with significant biological activities (Berzosa et al., 2011). Another approach involves the condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde, indicating the versatility of synthetic methods for these compounds (Mokale et al., 2010).
Molecular Structure Analysis
Studies on the molecular and crystal structure of pyrimidine derivatives offer insights into their chemical behavior. For example, investigations on the crystal structure of a novel 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one reveal detailed structural and electronic properties (Yılmaz et al., 2020). These analyses are crucial for understanding the interaction mechanisms of these compounds at the molecular level.
Chemical Reactions and Properties
The reactivity of 3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid derivatives under different conditions can lead to a variety of products. For example, the reaction with aromatic amines in polyphosphoric acid yields N-(pyridin-2-yl)propanamides, showcasing the chemical versatility of these compounds (Harutyunyan et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure, thermal stability, and solubility, are influenced by their molecular composition. X-ray diffraction studies provide valuable information on the arrangement of molecules in the solid state, contributing to our understanding of their stability and interactions (Cheng et al., 2011).
Chemical Properties Analysis
The chemical properties of 3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid derivatives, including reactivity, acidity/basicity, and the ability to form various bonds, are central to their applications in synthesis and drug design. Their interactions with other molecules, potential for forming hydrogen bonds, and participation in chemical reactions are areas of active research (Gabler et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Solvent-Free Synthesis : A method for synthesizing derivatives of 5-aminopyrazoles via a solvent-free process was developed, providing an environmentally friendly approach to produce compounds with potential biological activity (Aggarwal et al., 2014).
Crystal Structure Investigation : The crystal structure of a novel compound related to 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid has been studied, providing insights into molecular recognition processes important in drug design (Yılmaz et al., 2020).
Diversity-Oriented Synthesis : Research has been conducted on synthesizing derivatives of pyrimidine, which are analogues of pyrido[2,3-d]pyrimidines, known for their interesting biological activities (Berzosa et al., 2011).
Biological Activity and Pharmaceutical Research
Antibacterial and Cytotoxic Activity : Compounds synthesized using 2-amino-4,6-dimethylpyrimidine showed moderate to significant antibacterial and cytotoxic activity, which is crucial for developing new antibacterial agents (Aggarwal et al., 2014).
Antioxidant and DNA Interaction Studies : Investigations into the antioxidant properties and DNA-binding capabilities of certain compounds derived from 2-amino-4,6-dimethylpyrimidine provide insights into their potential therapeutic uses (Yılmaz et al., 2020).
Anti-Inflammatory Properties : Some derivatives have been synthesized and tested for their anti-inflammatory activity, which is significant for developing new anti-inflammatory drugs (Mokale et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5-7(3-4-8(13)14)6(2)12-9(10)11-5/h3-4H2,1-2H3,(H,13,14)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJNCTUEICAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

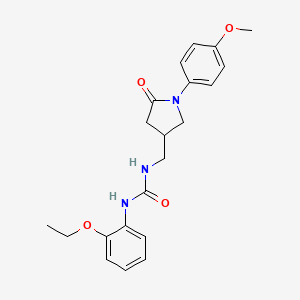
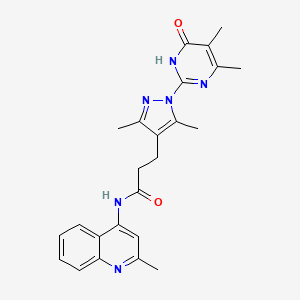
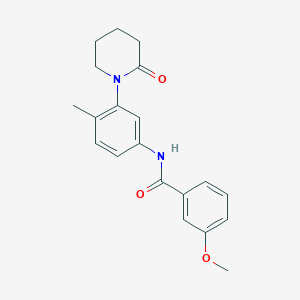
![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)
![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)
![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)
![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)

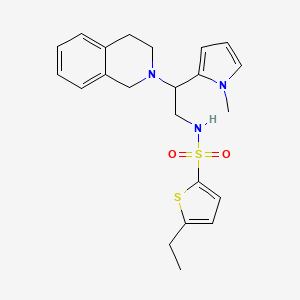
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)
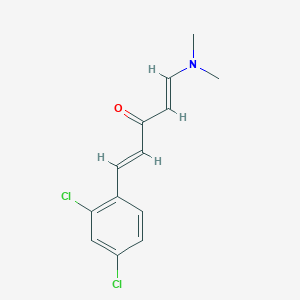
![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)
![5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid](/img/structure/B2487853.png)
